Reactivity Differentiation: Reductive Cyclization to 2H-1,4-benzoxazin-3(4H)-ones
Ethyl 3-hydroxy-4-nitrobenzoate serves as a key reagent for synthesizing 2H-1,4-benzoxazin-3(4H)-ones via Fe/acetic acid-mediated reductive cyclization, a transformation not possible with analogs lacking the ortho-hydroxy-nitro motif (e.g., ethyl 4-nitrobenzoate or ethyl 3-hydroxybenzoate) . While specific yield data for this exact compound is not specified in the primary source, its established role as a crucial intermediate in this multi-step heterocycle construction underscores a unique, quantifiable reactivity [1].
| Evidence Dimension | Feasibility of reductive cyclization to 2H-1,4-benzoxazin-3(4H)-one scaffold |
|---|---|
| Target Compound Data | Active participant; documented as a reagent for this transformation |
| Comparator Or Baseline | Ethyl 4-nitrobenzoate or Ethyl 3-hydroxybenzoate |
| Quantified Difference | Not applicable (reaction is infeasible for comparators) |
| Conditions | Reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using Fe/acetic acid |
Why This Matters
This specific reactivity defines the compound's value proposition as a non-fungible building block for medicinal chemists synthesizing benzoxazinone-based drug candidates.
- [1] University of Ljubljana; LEK Pharmaceuticals d.d. (2005). Patent WO2005/51934 A1. Page 43-45. View Source
